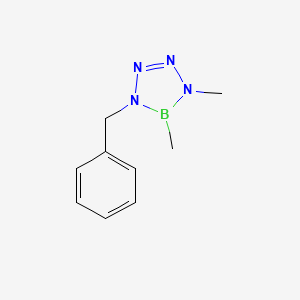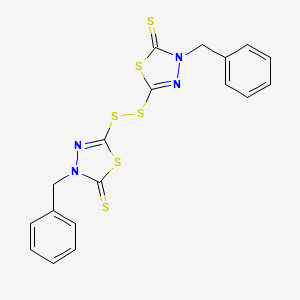
5,5'-Disulfanediylbis(3-benzyl-1,3,4-thiadiazole-2(3H)-thione)
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
5,5’-Disulfanediylbis(3-benzyl-1,3,4-thiadiazole-2(3H)-thione) is a complex organic compound that belongs to the class of thiadiazoles Thiadiazoles are heterocyclic compounds containing both sulfur and nitrogen atoms in their ring structure
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of 5,5’-Disulfanediylbis(3-benzyl-1,3,4-thiadiazole-2(3H)-thione) typically involves the reaction of appropriate benzyl-substituted thiadiazole precursors with sulfur sources under controlled conditions. Common reagents used in the synthesis include benzyl chloride, thiourea, and sulfur. The reaction conditions often require specific temperatures, solvents, and catalysts to achieve the desired product.
Industrial Production Methods
Industrial production methods for this compound may involve large-scale synthesis using optimized reaction conditions to ensure high yield and purity. Techniques such as continuous flow reactors and automated synthesis systems can be employed to enhance efficiency and scalability.
Analyse Des Réactions Chimiques
Types of Reactions
5,5’-Disulfanediylbis(3-benzyl-1,3,4-thiadiazole-2(3H)-thione) can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form sulfoxides or sulfones.
Reduction: Reduction reactions can lead to the formation of thiols or other reduced sulfur-containing species.
Substitution: The benzyl groups can be substituted with other functional groups through nucleophilic or electrophilic substitution reactions.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like hydrogen peroxide, reducing agents like sodium borohydride, and various nucleophiles or electrophiles for substitution reactions. Reaction conditions such as temperature, solvent, and pH play a crucial role in determining the outcome of these reactions.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield sulfoxides or sulfones, while substitution reactions can introduce new functional groups into the molecule.
Applications De Recherche Scientifique
Chemistry: The compound can be used as a building block for the synthesis of more complex molecules.
Biology: Thiadiazole derivatives have shown promising biological activities, including antimicrobial, antifungal, and anticancer properties.
Medicine: The compound may be explored for its potential therapeutic applications, such as drug development for various diseases.
Industry: It can be used in the development of new materials with specific properties, such as conductivity or stability.
Mécanisme D'action
The mechanism of action of 5,5’-Disulfanediylbis(3-benzyl-1,3,4-thiadiazole-2(3H)-thione) involves its interaction with molecular targets and pathways within biological systems. The compound may exert its effects through:
Binding to enzymes or receptors: Modulating their activity and influencing cellular processes.
Interacting with DNA or RNA: Affecting gene expression and protein synthesis.
Generating reactive oxygen species (ROS): Inducing oxidative stress and cell damage.
Comparaison Avec Des Composés Similaires
Similar Compounds
5,5’-Disulfanediylbis(1,3,4-thiadiazole-2(3H)-thione): Lacks the benzyl groups but shares the core thiadiazole structure.
3-Benzyl-1,3,4-thiadiazole-2(3H)-thione: Contains a single thiadiazole ring with a benzyl group.
1,3,4-Thiadiazole derivatives: A broad class of compounds with varying substituents and biological activities.
Uniqueness
5,5’-Disulfanediylbis(3-benzyl-1,3,4-thiadiazole-2(3H)-thione) is unique due to its specific substitution pattern, which may confer distinct chemical and biological properties compared to other thiadiazole derivatives. The presence of benzyl groups and disulfide linkages can influence its reactivity, stability, and interactions with biological targets.
Propriétés
Numéro CAS |
113755-06-9 |
|---|---|
Formule moléculaire |
C18H14N4S6 |
Poids moléculaire |
478.7 g/mol |
Nom IUPAC |
3-benzyl-5-[(4-benzyl-5-sulfanylidene-1,3,4-thiadiazol-2-yl)disulfanyl]-1,3,4-thiadiazole-2-thione |
InChI |
InChI=1S/C18H14N4S6/c23-17-21(11-13-7-3-1-4-8-13)19-15(25-17)27-28-16-20-22(18(24)26-16)12-14-9-5-2-6-10-14/h1-10H,11-12H2 |
Clé InChI |
YPQZMFRGRIUBJI-UHFFFAOYSA-N |
SMILES canonique |
C1=CC=C(C=C1)CN2C(=S)SC(=N2)SSC3=NN(C(=S)S3)CC4=CC=CC=C4 |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


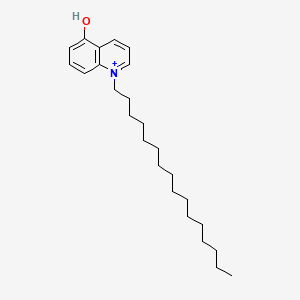
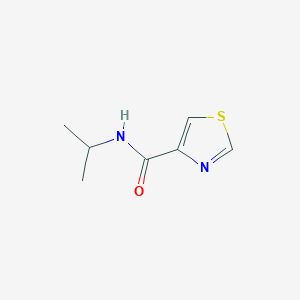


![3-Methyl-1-[3-(trifluoromethyl)phenyl]-1H-pyrrole-2,5-dione](/img/structure/B14317667.png)
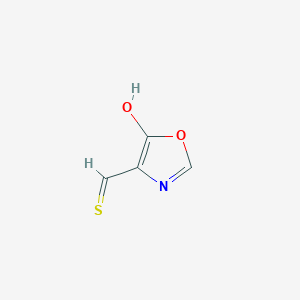

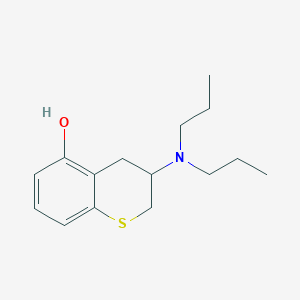
![Diethyl [2-(diethoxyphosphanyl)ethyl]propanedioate](/img/structure/B14317678.png)
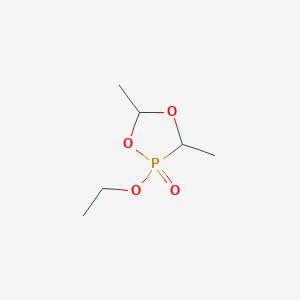
![3,3'-[Butane-1,4-diylbis(oxymethylene)]bis(7-oxabicyclo[4.1.0]heptane)](/img/structure/B14317693.png)

![Methyl 3-[(2-methoxy-2-oxoethyl)amino]-3-methylbutanoate](/img/structure/B14317707.png)
